Betamethasone Acid

Description

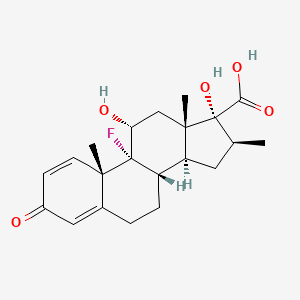

Structure

3D Structure

Properties

Molecular Formula |

C21H27FO5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(8S,9R,10S,11R,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16+,18-,19-,20-,21-/m0/s1 |

InChI Key |

PFAGPIFFRLDBRN-APBRAWNASA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Betamethasone Acid

Advanced Strategies for the Total Synthesis of Betamethasone (B1666872) Acid and its Derivatives

The total synthesis of complex steroids like betamethasone and its acid derivative is a formidable challenge, demanding precise control over multiple stereocenters and reactive functional groups. Modern synthetic efforts are focused on improving efficiency, selectivity, and sustainability.

Stereoselective and Regioselective Synthetic Pathways

The intricate three-dimensional architecture of betamethasone, featuring key stereocenters at C-9 (fluorine), C-11 (hydroxyl), C-16 (methyl), and C-17 (hydroxyl), requires highly stereoselective reactions. Recent breakthroughs have combined chemical and biological catalysis to achieve remarkable control. A chemo- and biocatalytic route starting from 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) has been developed for 16β-methylcorticoids like betamethasone. nih.govresearchgate.net This strategy installs the critical C16β-methyl and C17α-hydroxyl groups through a manganese-catalyzed oxidation-reduction hydration of a triene intermediate. nih.govresearchgate.net

Regioselectivity is equally crucial, particularly when introducing unsaturation or functional groups. For instance, creating the Δ¹,Δ⁴-diene system in the A-ring is a hallmark of potent corticosteroids. An engineered 3-ketosteroid-Δ¹-dehydrogenase enzyme has been used to perform this transformation with high regioselectivity, avoiding unwanted side reactions. nih.govresearchgate.net Similarly, the formation of the Δ⁹,¹¹ double bond, a key step toward introducing the C-9 fluorine and C-11 hydroxyl groups, can be achieved with high regioselectivity. Methods using phosphorus pentachloride (PCl₅) on 11α-hydroxy steroids yield the desired Δ⁹,¹¹ olefin with excellent isomeric purity, which is a significant improvement over older methods that produced hard-to-separate mixtures. researchgate.netgoogle.com

Microbial hydroxylations are another powerful tool for achieving high regio- and stereoselectivity. mdpi.com Fungal strains can introduce hydroxyl groups at specific positions (e.g., 11α, 11β, 9α) on the steroid nucleus, which can drastically simplify synthetic routes that would otherwise require multiple protection-deprotection steps. mdpi.com

Development of Novel Catalytic Approaches in Betamethasone Acid Synthesis

Modern steroid synthesis is increasingly moving away from stoichiometric reagents toward more efficient catalytic methods.

Metal Catalysis: As mentioned, manganese catalysis has proven effective for installing the D-ring stereochemistry. nih.govresearchgate.net Other transition metals are used for various transformations. Copper-catalyzed aerobic oxidation represents a modern approach for converting primary alcohols, like the C-21 hydroxyl of a betamethasone precursor, into carboxylic acids. rsc.org This method often uses co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). rsc.org

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. nih.govrsc.org Engineered enzymes, such as 3-ketosteroid-Δ¹-dehydrogenase, are prime examples of how biocatalysis can solve long-standing challenges in steroid synthesis. nih.govresearchgate.net Furthermore, enzyme preparations from sources like hamster liver have been shown to catalyze the oxidation of the C-21 ketol side chain of corticosteroids into the corresponding 21-oic acids, providing a direct biological model for the synthesis of this compound. nih.gov

| Catalyst Type | Reaction | Substrate Example | Advantage |

| Manganese (Mn) Complex | Oxidation-Reduction Hydration | Δ⁴,⁹⁽¹¹⁾,¹⁶-triene-3,20-dione | Diastereo- and enantioselective formation of C16β-Me and C17α-OH groups. nih.govresearchgate.net |

| Engineered Dehydrogenase | Regioselective Δ¹-Dehydrogenation | Δ⁴,⁹⁽¹¹⁾-diene-3,21-dione | High regioselectivity in forming the C1-C2 double bond. nih.govresearchgate.net |

| Copper (Cu) Nitrate/TEMPO | Aerobic Oxidation | Primary Alcohols | Mild conversion of alcohols to carboxylic acids, applicable to steroid skeletons. rsc.org |

| Liver Enzyme Preparations | Side-chain Oxidation | 11-Deoxycorticosterone | Direct enzymatic conversion of C-21 hydroxyl to a carboxylic acid. nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.netkahedu.edu.in In steroid synthesis, this translates to using renewable feedstocks, catalytic reagents, and safer solvents. acs.orgorganic-chemistry.org

A key principle is maximizing atom economy. kahedu.edu.in Catalytic approaches, such as using catalytic OsO₄ with a co-oxidant for dihydroxylation reactions instead of stoichiometric heavy metal reagents, exemplify this principle. organic-chemistry.org The use of biocatalysis with microorganisms or isolated enzymes also aligns with green chemistry, as these reactions occur in water at ambient temperatures, reducing energy consumption and the need for hazardous organic solvents. mdpi.comnih.gov The development of synthetic routes from readily available and renewable materials, such as using compounds derived from soybeans, is another application of these principles. acs.org

Functionalization and Derivatization of the this compound Core Structure

Once the this compound core is synthesized, its functional groups, particularly the hydroxyl groups and the newly formed carboxylic acid, can be further modified to create a diverse range of derivatives.

Esterification and Etherification Reactions of Hydroxyl Groups

Betamethasone contains hydroxyl groups at the C-11 and C-17 positions, which exhibit different reactivities. The C-11 hydroxyl is a secondary alcohol, while the C-17 hydroxyl is a sterically hindered tertiary alcohol. This difference allows for selective reactions.

Esterification: Ester derivatives are common in corticosteroid chemistry. Betamethasone 17-valerate, for example, is formed by esterifying the C-17 hydroxyl group. nih.gov The synthesis of diesters, such as Betamethasone Dipropionate, involves a multi-step process that can include acid-catalyzed cyclization, selective hydrolysis, and acylation to install ester groups at both the C-17 and C-21 positions of the parent betamethasone. chinjmap.com Lipase-catalyzed esterification offers a highly regioselective method to acylate the C-21 hydroxyl group of corticosteroids like hydrocortisone, demonstrating the potential for enzymatic methods in derivatization. conicet.gov.ar It's noted that in some conditions, acyl migration can occur, for instance, from the C-17 to the more stable C-21 position. researchgate.net

| Reaction | Reagent/Catalyst | Position(s) Acylated | Typical Product |

| Chemical Acylation | Acid Anhydride/Chloride | C-17, C-21 | Betamethasone Dipropionate chinjmap.com |

| Chemical Acylation | Valeric Anhydride/Chloride | C-17 | Betamethasone Valerate (B167501) nih.gov |

| Enzymatic Acylation | Lipase (e.g., Candida antarctica) | C-21 (on Hydrocortisone) | Hydrocortisone-21-acylate conicet.gov.ar |

Oxidation and Reduction Chemistry of this compound

The conversion of betamethasone to this compound is itself an oxidation reaction at the C-21 position. The dihydroxyacetone side chain is susceptible to oxidative degradation under certain conditions, which can lead to the formation of a 17-carboxylic acid derivative. researchgate.net

Oxidation: The oxidation of the C-21 primary alcohol of betamethasone to a carboxylic acid can be achieved using various methods. For instance, prolonged oxidation with methanolic cupric acetate (B1210297) can convert the C-21 alcohol, through an intermediate aldehyde, to a carboxylic acid ester. nih.gov Enzymatic systems are also capable of this transformation. nih.gov The C-11 secondary hydroxyl group can also be oxidized to a ketone, yielding an 11-keto derivative.

Reduction: The ketone groups at C-3 and C-20 are susceptible to reduction. The C-20 ketone can be reduced to a C-20 hydroxyl group. The metabolism of betamethasone, for example, includes the reduction of the C-20 carbonyl. nih.gov This transformation is a key step in the metabolic deactivation pathway of many corticosteroids.

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Steroid Skeleton

The modification of the betamethasone steroid nucleus through halogenation and other substitution reactions is a key strategy for altering its chemical properties. The introduction of halogens, particularly fluorine, at various positions on the steroid skeleton can significantly influence the molecule's reactivity.

Halogenation: The halogenation of corticosteroid structures is a well-established method to enhance potency and stability. ijdvl.com In the context of betamethasone and its derivatives, the fluorine atom at the C9-alpha position is a defining feature. nih.gov Further halogenations are synthetically challenging but can yield compounds with distinct chemical characteristics. For instance, methods for the stereoselective 6α-fluorination of related steroid intermediates have been developed using electrophilic fluorinating agents like Selectfluor®. google.com Such reactions proceed through the formation of an enolized intermediate of the A-ring, which is then attacked by the electrophilic fluorine source. google.com

While direct halogenation of the this compound molecule is not extensively documented in readily available literature, the principles are derived from its parent compound. For example, the introduction of chlorine or bromine at the C9 and C11 positions has been explored in analogous steroid systems. nih.gov The reaction of a Δ9(11)-unsaturated precursor with a chlorinating or brominating agent can lead to di-halogenated products. nih.gov Nucleophilic substitution is also a viable strategy; for example, opening a 9β,11β-epoxide ring with hydrofluoric, hydrochloric, or hydrobromic acid can introduce a halogen at the 9α position and a hydroxyl group at the 11β position. google.com

Nucleophilic substitution reactions are also pivotal, particularly in the synthesis and modification of the side chain. gacariyalur.ac.inpearson.com However, modifications on the steroid core itself are also known. For example, SN2 reactions have been employed in the formal synthesis of betamethasone, such as the reaction of a C16α-bromide with dimethylcopperlithium to introduce the required C16β-methyl group. researchgate.net The reactivity in such substitutions is highly dependent on steric hindrance and the nature of the leaving group. gacariyalur.ac.in

Table 1: Examples of Substitution Reactions on Related Steroid Skeletons

| Reaction Type | Reagent(s) | Position(s) Affected | Product Type/Intermediate | Reference |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF4) | C6 | 6α-fluoro corticosteroid | google.com |

| Nucleophilic Epoxide Opening | Hydrofluoric Acid (HF) | C9, C11 | 9α-fluoro, 11β-hydroxy steroid | google.com |

| Nucleophilic Epoxide Opening | Hydrochloric Acid (HCl) | C9, C11 | 9α-chloro, 11β-hydroxy steroid | google.com |

| SN2 Substitution | Dimethylcopperlithium | C16 | 16β-methyl steroid | researchgate.net |

| Dichlorination | N/A | C9, C11 | 9α,11β-dichloro steroid | nih.gov |

Chemical Conversions Leading to this compound Analogs for Structure-Reactivity Studies (non-biological)

The synthesis of this compound analogs is crucial for understanding how specific structural features influence chemical reactivity, stability, and other non-biological properties. These studies help to build a fundamental understanding of the molecule's chemical behavior.

Another approach involves altering the substituents on the steroid rings. The synthesis of analogs with different methylation patterns or halogenation provides a platform to study their effects on the molecule's conformation and reactivity. For instance, the synthesis of 16α-methyl analogs, as opposed to the 16β-methyl configuration of betamethasone, allows for comparative studies. nih.gov

The creation of hydrogels incorporating betamethasone provides a different type of analog for studying release kinetics, which is a function of chemical interactions between the drug and the polymer matrix. mdpi.com By varying the composition of the hydrogel, such as the concentration of sodium alginate and other co-polymers, researchers can modulate the release profile, providing insight into the non-covalent interactions that govern this process. mdpi.com

Table 2: Selected Betamethasone Analogs for Reactivity and Property Studies

| Analog Type | Modification | Purpose of Study | Reference |

| 17-Heteroaryl Ester | Acylation of C17-OH with furoyl or thenoyl chlorides | Investigate electronic/steric effects on chemical properties | nih.gov |

| 16α-Methyl Isomer | Change in stereochemistry at C16 | Comparative structure-reactivity analysis | nih.gov |

| Polymer Hydrogel Composite | Entrapment in AlgNa-g-poly(QCL-co-HEMA) | Study of release kinetics and drug-matrix interactions | mdpi.com |

| 11-Oxo Analog | Oxidation of C11-hydroxyl group | Availability as a related impurity/metabolite for study | esschemco.comnih.gov |

Reaction Kinetics and Mechanism Elucidation in this compound Synthesis and Modification

Understanding the kinetics and mechanisms of the reactions used to synthesize and modify this compound is fundamental to optimizing reaction conditions and improving yields.

The formation of the 17-carboxylic acid moiety itself is a key transformation. Corticosteroids with a 20-keto-21-hydroxyl side chain, like the parent betamethasone, can undergo autooxidation under strong alkaline conditions to yield the corresponding 17-carboxylic acid (referred to as 17-acid). researchgate.net The rate of this autooxidation is directly correlated with the strength and concentration of the base used. researchgate.net A proposed mechanism involves the formation of a resonance-stabilized anion (enolate) at the C21 position, which is then oxidized by molecular oxygen. researchgate.net This initial oxidation is considered a key step in the degradation pathway that leads to the cleavage of the side chain and formation of the C17-acid. researchgate.net

Kinetic studies on the degradation of betamethasone esters, such as the valerate and dipropionate, also provide mechanistic insights relevant to this compound. The degradation of these esters was found to follow first-order kinetics. researchgate.net The stability of betamethasone valerate is pH-dependent, showing maximum stability at pH 4-5. researchgate.net The degradation pathways involve acyl migration and hydrolysis, leading to the formation of betamethasone alcohol, which could then be susceptible to side-chain oxidation to form this compound. researchgate.net

The mechanism of side-chain oxidation in steroid metabolism has also been studied in biological systems, which can provide models for chemical reactions. In some pathways, the oxidation of the side chain to a carboxylic acid involves isomerase complexes and dehydrogenases. nih.gov While enzymatic, these studies highlight the multi-step nature of the oxidation process, which can involve intermediates like 21-aldehydes before the final carboxylic acid is formed. researchgate.netnih.gov

Advanced Characterization and Structural Elucidation of Betamethasone Acid

High-Resolution Spectroscopic Techniques for Betamethasone (B1666872) Acid Structural Analysis

Spectroscopic methods are fundamental in piecing together the molecular puzzle of Betamethasone Acid. Each technique offers unique insights, from atomic connectivity to the subtle nuances of its spatial arrangement.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules like this compound. While one-dimensional (1D) NMR provides initial data, multi-dimensional (2D) NMR experiments are essential for assigning the specific configuration and conformation of the molecule. nih.govnih.gov

Solid-state NMR studies on related fluorinated steroids have demonstrated that these compounds can adopt distinct steroidal ring conformations compared to their non-fluorinated counterparts. researchgate.net For this compound, which can exist as multiple diastereomers, such as the four identified diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid, 2D NMR is indispensable. nih.gov

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon nuclei (¹H-¹³C), providing a map of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information about the molecule's stereochemistry and 3D conformation. researchgate.net

By combining these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure and relative stereochemistry of this compound isomers. nih.govrsc.org

Table 1: Representative NMR Data for Betamethasone Derivatives

This table illustrates the type of data obtained from NMR spectroscopy, which would be similarly applied to characterize this compound.

| Nucleus | Chemical Shift (ppm) Range | Key Correlations (HMBC) |

| ¹H | 0.9 - 7.3 | C-4, C-2 protons to C=O at C-3 |

| ¹³C | 15 - 210 | C-18, C-19 methyls to various C-atoms |

| ¹⁹F | Variable | F at C-9 to nearby protons/carbons |

Note: Specific shifts are highly dependent on the exact isomer and solvent used.

Advanced Mass Spectrometry (MS/MS, LC-MS/MS) for Elucidating Fragmentation Pathways and Isomeric Differentiation

Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the analysis of this compound. This technique provides molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural data from fragmentation patterns. nih.govcolab.ws

LC-MS/MS is highly effective in separating and differentiating isomers, such as the epimers betamethasone and dexamethasone (B1670325), which often co-elute or have very similar retention times. nih.govdshs-koeln.de The differentiation is typically achieved by observing the relative abundances of specific product ions. nih.govugent.beresearchgate.net For example, betamethasone and its related compounds can be distinguished by the relative abundance of their m/z 279 ion in positive electrospray tandem mass spectra. nih.gov

In the context of this compound, such as the 17-deoxy-20-hydroxy-21-oic acid degradants, LC-MSn (with n=1-3) is used to:

Establish Molecular Weight: Confirming the elemental composition.

Identify Isomers: Distinguishing between different diastereomers formed during degradation. nih.gov

Elucidate Fragmentation Pathways: Proposing the structure of the parent ion by analyzing its daughter and granddaughter ions. This creates a "molecular fingerprint" that can be used for rapid identification. colab.wsresearchgate.netresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the ion's size, shape, and charge. This technique has proven useful for separating glucocorticoid isomers, like betamethasone and dexamethasone, that are often indistinguishable by MS/MS alone. nih.govchromatographyonline.com

Table 2: Key Mass Spectrometric Fragments for Betamethasone and its Isomers

This table shows characteristic ions used to identify and differentiate betamethasone-related compounds, a principle that applies to this compound analysis.

| Precursor Ion (m/z) | Adduct | Key Fragment Ions (m/z) | Significance |

| 393.3 | [M+H]⁺ | 373.2, 361, 345, 307, 279 | Differentiating epimers by ion abundance ratios researchgate.netscielo.br |

| 516.4 | [M] (as sodium phosphate) | Varies | Analysis of prodrug forms sigmaaldrich.com |

| 477.3 | [M+H]⁺ (as valerate) | 361, 279 | Identification of ester derivatives nih.govnih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its functional groups. nih.govherts.ac.uk

FTIR Spectroscopy is used to identify characteristic functional groups present in the molecule. The spectrum of Betamethasone Sodium Phosphate (B84403) shows specific absorptions at 3386.9 cm⁻¹ (O-H stretch), 1721.7 cm⁻¹ (C=O stretch, ketone), 1663.3 cm⁻¹ (C=O stretch, conjugated ketone), and various other peaks in the fingerprint region that confirm its identity. nih.gov For this compound, FTIR would be crucial for identifying the carboxylic acid group (broad O-H and C=O stretches) and monitoring intermolecular interactions, such as hydrogen bonding, which significantly influence the vibrational frequencies. mdpi.comresearchgate.net

Raman Spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent technique for studying the solid state of a compound, including its crystallinity. researchgate.net Studies on betamethasone dipropionate have used Raman microscopy to determine if the drug is present in a crystalline or amorphous state within a formulation, which is a critical factor for stability and performance. herts.ac.ukmdpi.com This would be equally important for characterizing the solid forms of this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Given that this compound possesses multiple chiral centers, its specific three-dimensional structure results in a unique chiroptical signature. Optical rotation is a standard parameter for characterizing betamethasone derivatives; for example, Betamethasone Sodium Phosphate has a specific rotation [α]D20 of +104.4°. nih.gov CD and ORD provide more detailed stereochemical information, particularly about the conformation of the steroid's fused ring system and the absolute configuration of its chiral centers. These techniques are indispensable for confirming that the correct stereoisomer has been synthesized or isolated, as different isomers can have vastly different biological activities. upenn.edu

X-ray Crystallography of this compound and its Crystalline Forms

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov This technique yields a three-dimensional model of the molecule, confirming its connectivity, configuration, and conformation in the solid state. nih.gov While a specific structure for this compound is not widely published, the methodology is well-established through studies on its derivatives, such as betamethasone acetate (B1210297) and valerate (B167501). researchgate.netacs.org A crystal structure for this compound would provide unequivocal proof of its stereochemistry and detailed insight into intermolecular interactions, like hydrogen bonding and crystal packing.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to the formation of solvates or hydrates. researchgate.net These different forms can have distinct physicochemical properties.

Betamethasone and its esters are known to exhibit polymorphism. uspbpep.comkoreascience.kr For instance, betamethasone acetate exists in at least three polymorphic forms and a hydrate. researchgate.net Betamethasone valerate has been shown to have at least three polymorphic modifications (Forms I, II, and III) and a methanol (B129727) solvate. acs.orgresearchgate.net These forms can be prepared by methods like recrystallization from different solvents and can interconvert under conditions such as heating or grinding. researchgate.net They are typically characterized by techniques including:

Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form. acs.org

Differential Scanning Calorimetry (DSC): Detects thermal events like melting and solid-solid phase transitions, which differ between polymorphs. acs.org

Thermogravimetric Analysis (TGA): Used to identify solvates (pseudopolymorphs) by measuring weight loss upon heating.

Infrared (IR) Spectroscopy: Can differentiate polymorphs, as different crystal packing leads to subtle changes in the vibrational spectra. researchgate.net

Crystal Engineering and Co-crystallization Strategies for this compound

Crystal engineering is a burgeoning field focused on the design and synthesis of crystalline solids with desired physicochemical properties. For active pharmaceutical ingredients (APIs) like this compound, these strategies can modify properties such as solubility, stability, and bioavailability without altering the molecule's covalent structure. ijpsr.com Co-crystallization, a key technique in crystal engineering, involves combining an API with a pharmaceutically acceptable coformer in a specific stoichiometric ratio to form a new crystalline entity. ijpsr.com The components in a co-crystal are linked through non-covalent interactions, most commonly hydrogen bonding. ijpsr.com

While specific studies focusing solely on the co-crystallization of this compound are not prevalent, the principles are widely applicable. The process involves selecting appropriate coformers that can form robust hydrogen bonds with the functional groups of this compound, such as its hydroxyl and carboxylic acid moieties. Potential coformers could include compounds with complementary functional groups like amides, carboxylic acids, or pyridines. biotech-asia.org

Methods for preparing co-crystals are varied and can be broadly categorized as solution-based or solid-based. nih.gov

Solution-based methods: These include slow solvent evaporation, cooling crystallization, and anti-solvent addition. biotech-asia.orgnih.gov The choice of solvent is critical as it can influence the intermolecular interactions between the API and the coformer. nih.gov

Solid-based methods: Techniques like neat grinding or liquid-assisted grinding are often more environmentally friendly as they require little to no solvent. nih.gov

The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a crucial aspect of crystal engineering. Different polymorphs of a substance can have different properties. For instance, investigations into betamethasone valerate, an ester of betamethasone, have identified multiple polymorphic forms and a methanol solvate. acs.orgresearchgate.net The various forms were shown to be monotropically related, with one form being the most thermodynamically stable over the entire temperature range. acs.org Such studies, involving techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and single-crystal X-ray analysis, are essential to understand and control the solid-state form of this compound. acs.orgresearchgate.net

Chromatographic and Electrophoretic Techniques for High-Purity Isolation and Analysis

High-purity isolation and analysis are critical for pharmaceutical compounds. A variety of chromatographic and electrophoretic methods have been developed for the separation and quantification of betamethasone and its related substances. researchgate.netmaynoothuniversity.ieedqm.euresearchgate.netnih.govscholarsresearchlibrary.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the most widely used methods. Reversed-phase HPLC (RP-HPLC) is common, typically employing C18 or C8 columns. ijpsonline.comgoogle.comoup.com These methods offer high resolution and sensitivity for separating this compound from its impurities and related steroids. ijpsonline.comgoogle.com Thin-Layer Chromatography (TLC), often coupled with densitometry, provides a simpler, cost-effective alternative for quantification and identification. akjournals.comptfarm.pl

Electrophoretic techniques, such as Capillary Electrophoresis (CE), offer distinct advantages including rapid analysis, high efficiency, and low solvent consumption. japer.in Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates components based on their differential migration in an electric field, which is influenced by their mass-to-charge ratio. japer.injetir.org This makes it particularly suitable for the analysis of charged molecules like this compound. While less common than HPLC in routine analysis, CE provides a powerful alternative separation mechanism. japer.in

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| UHPLC-PDA | Phenomenex Bonclone 10 C18 (150 mm x 3.9 mm) | Methanol-acetic acid 0.1% (85:15), pH 5 | PDA at 240 nm | Simultaneous analysis of betamethasone dipropionate and retinoic acid | ui.ac.id |

| RP-HPLC | Nova-pack-C18 (150×3.9 mm, 4 µm) | Gradient of 50 mM monobasic potassium phosphate buffer (pH 2.9) and acetonitrile (B52724) | Diode Array Detection | Simultaneous determination of betamethasone and sodium benzoate | ijpsonline.com |

| TLC-Densitometry | Silica gel 60 F254 | Chloroform-methanol-acetic acid (99.5%) (28:5:0.5 v/v/v) | UV at 246 nm | Separation of betamethasone and its related esters | ptfarm.pl |

| RP-HPLC | Altima C18 (250×4.6 mm, 5 μm) | Gradient of water, tetrahydrofuran, and acetonitrile | UV at 240 nm | Analysis of betamethasone dipropionate and its related substances | researchgate.net |

Chiral Separation and Enantiomeric Purity Assessment

A significant analytical challenge for betamethasone is its stereochemistry. Betamethasone is the 16β-methyl epimer of dexamethasone (16α-methyl). nih.govresearchgate.net Since these two compounds are diastereomers (epimers) and often co-exist or are potential impurities in one another, methods that can distinguish between them are crucial for ensuring enantiomeric (or more accurately, diastereomeric) purity. oup.comresearchgate.net

Chiral chromatography is the primary technique for this purpose. Studies have demonstrated successful separation using reversed-phase HPLC with chiral stationary phases, such as those based on amylose (B160209) and cellulose. nih.govresearchgate.net Optimization of the mobile phase, including the organic modifier, additives, and temperature, is key to achieving baseline resolution. nih.gov For example, a Lux Cellulose-1 column with a mobile phase of 1% formic acid in acetonitrile and 2% formic acid in water (50:50) has been used effectively. researchgate.net Another approach involves using cyclodextrins as chiral mobile phase additives with standard C8 or C18 columns to form transient diastereomeric complexes that can be separated. oup.com

Beyond chromatography, novel methods like chiral electrochemical sensors have been developed. One such sensor utilized betamethasone itself as a chiral recognition element to differentiate between the enantiomers of mandelic acid, demonstrating the potential for creating sensors to specifically quantify dexamethasone in a betamethasone sample. researchgate.net

| Technique | Chiral Selector/Column | Mobile Phase/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Chiral LC-HRMS | Lux Cellulose-1 column | 1% formic acid in acetonitrile and 2% formic acid in water (50:50) | Successful separation and identification of the epimers in equine urine and plasma. | nih.govresearchgate.net |

| RP-HPLC | ACE C8 column with β-cyclodextrin additive | Water and acetonitrile with 20mM β-cyclodextrin | Achieved a resolution factor of 3.3 between betamethasone and dexamethasone. | oup.comresearchgate.net |

| Chiral Electrochemical Sensor | Betamethasone immobilized on a glassy carbon electrode | Used for enantio-recognition of mandelic acid enantiomers | Demonstrates the principle of using chiral molecules for sensor-based enantiomeric discrimination. | researchgate.net |

Purity Profiling and Related Substance Determination

Purity profiling is the process of identifying and quantifying all impurities present in an API. For this compound, this includes starting materials, by-products from synthesis, and degradation products formed during storage. Stability-indicating analytical methods are essential for this purpose, as they must be able to separate the intact API from any potential degradation products. conicet.gov.ar

Forced degradation studies are typically performed to generate potential impurities and validate the method's specificity. ijpsonline.comconicet.gov.ar Betamethasone and its esters are subjected to stress conditions such as acid and alkaline hydrolysis, oxidation, and heat to produce degradants. scholarsresearchlibrary.com HPLC methods are then developed to separate these newly formed peaks from the main API peak. ijpsonline.comresearchgate.net

One study developed an RP-HPLC method capable of separating betamethasone from its related compounds, including dexamethasone. ijpsonline.com Another HPLC method was specifically designed to separate and measure related impurities in betamethasone raw material, successfully separating impurities that were co-eluted in standard pharmacopoeial methods. google.com This method utilized a gradient elution with water, acetonitrile, and methanol as mobile phases. google.com The identified related substances are often isomers or precursors of the main compound. For betamethasone dipropionate, key related substances include betamethasone 17-propionate and betamethasone 21-propionate. researchgate.net

| Parent Compound | Related Substance/Impurity | Analytical Method | Reference |

|---|---|---|---|

| Betamethasone | Dexamethasone | RP-HPLC | ijpsonline.com |

| Betamethasone Dipropionate | Betamethasone 17-propionate (impurity-A) | RP-HPLC | researchgate.net |

| Betamethasone Dipropionate | Betamethasone 21-propionate (impurity-B) | RP-HPLC | researchgate.net |

| Betamethasone Raw Material | Impurity SM1r | HPLC | google.com |

| Betamethasone Raw Material | Impurity SM1b | HPLC | google.com |

| Betamethasone Raw Material | Impurity SM1d | HPLC | google.com |

Computational and Theoretical Chemistry Studies of Betamethasone Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and reactivity of Betamethasone (B1666872) Acid. researchgate.netmdpi.comiau.ir These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. acs.org

DFT methods, such as B3LYP, are widely used to study the geometry and energetic properties of betamethasone and its derivatives. researchgate.netresearchgate.net These methods can calculate various parameters, including total energy, bond lengths, and bond angles, by optimizing the molecule's structure in a vacuum. researchgate.net For instance, studies have used DFT to investigate the structural and energetic properties of betamethasone, providing insights into its stability and reactivity. researchgate.net The choice of basis sets, such as 3-21G** and 6-31G**, is crucial for the accuracy of these calculations. researchgate.net

Ab initio methods, which are computationally more intensive, provide a high level of theory and are used for more accurate calculations of electronic structures. doshisha.ac.jpaps.orgrsc.org These methods are essential for obtaining a detailed understanding of the electronic transitions and excited states of molecules. mdpi.com

Key electronic properties that can be determined from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Betamethasone Derivative

| Parameter | Value |

| HOMO Energy | -0.245 eV |

| LUMO Energy | -0.012 eV |

| Energy Gap (ΔE) | 0.233 eV |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic parameters. For instance, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Theoretical vibrational analysis can be compared with experimental FT-IR spectra to validate the calculated structure and provide evidence for the accuracy of the computational model. researchgate.net

Conformational analysis, which explores the different spatial arrangements of a molecule, is another area where quantum chemical calculations are applied. nih.gov By calculating the relative energies of various conformers, researchers can predict the most stable three-dimensional structure of Betamethasone Acid. acs.orgnih.gov These preferences are influenced by a complex interplay of factors including intramolecular hydrogen bonds, steric hindrance, and electronic effects. rsc.org The conformational landscape of a molecule is crucial as it dictates its physical and chemical properties.

Elucidation of Reaction Transition States and Energy Profiles in this compound Chemistry

Understanding the mechanism of a chemical reaction involves identifying the transition states and mapping the energy profile along the reaction coordinate. ims.ac.jpacs.org Quantum chemical calculations are employed to locate these high-energy transition state structures, which are transient and difficult to observe experimentally. ims.ac.jp

For complex molecules like betamethasone, theoretical studies can propose and investigate multiple transition states to determine the most probable reaction pathway. researchgate.net This involves calculating the zero-point energy and identifying the imaginary frequency associated with the transition state. researchgate.net The energy barrier, which is the energy difference between the reactants and the transition state, and the reaction enthalpy can also be computed. researchgate.netresearchgate.net These calculations provide a quantitative understanding of the reaction kinetics and thermodynamics, which is essential for optimizing reaction conditions and exploring the synthesis of new derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions (non-biological)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. iitm.ac.innih.govnih.gov Unlike static quantum chemical calculations, MD simulations model the movement of atoms and molecules, offering insights into the flexibility and dynamic behavior of this compound. nih.goviitm.ac.in

In a non-biological context, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or other chemical species. frontiersin.org These simulations can reveal the preferred binding modes and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these associations. researchgate.net By simulating the system at different temperatures, one can also study how thermal energy affects the conformational stability and intermolecular interactions. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Attributes (non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of chemical compounds based on their molecular structures. biointerfaceresearch.comslideshare.net These models establish a mathematical relationship between molecular descriptors and the property of interest. biointerfaceresearch.com

For this compound, QSAR/QSPR models can be developed to predict various non-biological chemical attributes. Molecular descriptors can be derived from the compound's structure and include electronic, steric, and hydrophobic parameters. slideshare.net For example, a QSPR model could be created to predict the solubility of this compound in different solvents or its retention time in chromatography. researchgate.net These models are valuable in the early stages of chemical research for screening compounds and prioritizing experimental work. researchgate.net The development of a robust QSAR/QSPR model involves several key steps: data collection, descriptor calculation, model building using statistical methods like multiple linear regression, and rigorous model validation. biointerfaceresearch.comfrontiersin.org

Computational Studies on Acid-Base Behavior and Protonation States

The acid-base properties of this compound, specifically its pKa value, determine its protonation state at a given pH. Computational methods can be used to predict these properties, which are crucial for understanding its chemical behavior in different environments. nih.gov

Theoretical calculations can determine the relative energies of the protonated and deprotonated forms of the molecule. mdpi.com This information, combined with solvation models to account for the effect of the solvent, allows for the prediction of the pKa. Understanding the protonation state is important as it influences the molecule's charge distribution, solubility, and reactivity. taylorandfrancis.com For instance, the protonation state of the carboxylic acid group in this compound will significantly impact its ability to act as a hydrogen bond donor or acceptor in intermolecular interactions. mdpi.com

Degradation and Stability Kinetics of Betamethasone Acid in Non Biological Systems

Photolytic Degradation Pathways and Photoproduct Characterization of Betamethasone (B1666872) Acid

The photostability of corticosteroids is of significant interest as they can be susceptible to degradation upon exposure to light, potentially leading to loss of potency and the formation of toxic byproducts. mdpi.com Studies on betamethasone and its esters have revealed that they can decompose extensively under UV light. researchgate.net

The photodegradation of betamethasone and its esters is influenced by various factors, including the wavelength and intensity of the light source. mdpi.comresearchgate.net Research has shown that exposure to UV light in the range of 300–400 nm can induce degradation. nih.gov The rate of this degradation has been found to follow first-order kinetics. nih.govhec.gov.pk

The solvent environment also plays a crucial role in the photodegradation kinetics. Studies on betamethasone-17-valerate (B13397696) have demonstrated that the rate of photodegradation increases as the dielectric constant of the solvent decreases. nih.gov This suggests that the non-polar character of the compound and the nature of the excited species involved are significant factors. nih.gov Furthermore, the ionic strength and buffer concentration can affect the degradation rate. An increase in phosphate (B84403) buffer concentration and ionic strength has been shown to decrease the rate of photodegradation, which may be due to the deactivation of the excited state and quenching of radicals. nih.gov

For instance, the apparent first-order rate constants for the photodegradation of betamethasone-17-valerate in various media have been reported to range from 1.62 to 11.30 × 10⁻³ min⁻¹. nih.govresearchgate.net In phosphate buffer at pH 7.5, the observed rate constant decreased from 12.2 to 5.1 × 10⁻³ min⁻¹ as the buffer concentration increased from 0.05 M to 0.2 M. nih.gov

The photodegradation of betamethasone esters leads to the formation of several photoproducts. researchgate.net For betamethasone-17-valerate, three primary photodegradation products have been identified: a "lumi" derivative, a "photolumi" derivative, and an "andro" derivative. researchgate.netnih.gov These products result from a rearrangement of the cyclohexadienone moiety through a radical mechanism. researchgate.net

Under specific chromatographic conditions, these degradation products can be separated and quantified. nih.gov The distribution of these products can vary depending on the solvent. For example, at 50% photodegradation of betamethasone-17-valerate, the lumi derivative is the main product, followed by the andro and photolumi derivatives. nih.gov The formation of these photoproducts signifies a change in the chemical structure of the parent compound, which can impact its therapeutic activity. researchgate.net In some cases, these photodegradation products have been found to be toxic or phototoxic. mdpi.com

Thermal Degradation Kinetics and Mechanisms of Betamethasone Acid

Thermal stability is a critical parameter for pharmaceutical compounds, as elevated temperatures can accelerate degradation reactions. nih.gov Betamethasone esters are known to be sensitive to heat. nih.gov

The thermal degradation of betamethasone esters, such as betamethasone valerate (B167501) and betamethasone dipropionate, has been found to follow first-order kinetics. nih.govresearchgate.net The rate of degradation is significantly influenced by temperature and the polarity of the solvent. nih.govsemanticscholar.org

Studies have shown that the stability of these esters is greater in polar media compared to non-polar media. nih.govnih.gov The rate of degradation tends to decrease with increasing solvent polarity. nih.govresearchgate.net This is attributed to the relatively non-polar character of these ester compounds. nih.gov For example, the apparent first-order rate constants for the thermal degradation of betamethasone valerate and betamethasone dipropionate in different media have been reported to be in the ranges of 0.399–9.07 × 10⁻³ h⁻¹ and 0.239–1.87 × 10⁻³ h⁻¹, respectively. nih.govresearchgate.net

The following interactive table provides a summary of the first-order rate constants for the thermal degradation of betamethasone esters in various media.

The thermal degradation of betamethasone esters involves the migration of the ester group and subsequent hydrolysis. nih.gov For betamethasone-17-valerate, the primary thermal degradation products are betamethasone-21-valerate and betamethasone alcohol. nih.govresearchgate.netnih.gov The formation of betamethasone alcohol occurs via betamethasone-21-valerate as an intermediate. nih.gov

In the case of betamethasone dipropionate, thermal degradation leads to the formation of three main products: betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govresearchgate.netnih.gov The degradation pathway involves the initial formation of the monopropionate esters, followed by hydrolysis to betamethasone alcohol. researchgate.net

The proposed degradation pathways are influenced by factors such as pH and temperature. nih.gov These degradation products generally exhibit lower therapeutic activity compared to the parent compounds. nih.gov

Hydrolytic Stability of this compound under Varied pH Conditions

The hydrolytic stability of betamethasone and its esters is highly dependent on the pH of the medium. nih.govmaynoothuniversity.ie Both acidic and basic conditions can catalyze the degradation of these compounds. core.ac.ukscholarsresearchlibrary.com

The pH-rate profile for the thermal degradation of betamethasone esters often exhibits a V-shaped curve, indicating specific acid-base catalyzed hydrolysis. nih.govresearchgate.net For betamethasone valerate, maximum stability is observed in the pH range of 4.0 to 5.0. nih.govresearchgate.net Below and above this range, the rate of degradation increases. The hydrolysis involves both H+ ion catalysis in the acidic region and hydroxide (B78521) ion catalysis in the alkaline region. nih.gov

Similarly, betamethasone dipropionate shows maximum stability at a pH range of 3.5 to 4.5. nih.govresearchgate.net The degradation is catalyzed by both acid and base, with the rate increasing as the pH moves away from this optimal range. researchgate.net

The degradation of betamethasone-17-valerate in aqueous solution leads to the formation of betamethasone-21-valerate through transesterification, a process that is significantly influenced by pH. maynoothuniversity.ie At higher pH values, the rate of this isomerization increases rapidly. maynoothuniversity.ie For instance, complete isomerization to betamethasone-21-valerate can occur within a month at pH 8 and 40°C. maynoothuniversity.ie

The following interactive table summarizes the optimal pH for the stability of betamethasone esters.

Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The formation of betamethasone, a direct precursor to various acidic degradants, often begins with the hydrolysis of its ester derivatives, such as Betamethasone-17-valerate or Betamethasone dipropionate. This hydrolysis is subject to both specific acid and specific base catalysis. researchgate.net Under strongly acidic or basic conditions, the rate of ester hydrolysis increases significantly. rsc.org

In acidic environments (low pH), the reaction is subject to specific hydrogen ion catalysis. researchgate.net Conversely, in alkaline conditions (high pH), specific hydroxyl ion catalysis predominates, leading to a more rapid degradation compared to acidic or neutral conditions. researchgate.netrsc.orghec.gov.pk The slowest rate of hydrolysis for betamethasone esters, and thus their greatest stability, is typically observed in the weakly acidic range. For instance, Betamethasone dipropionate exhibits maximum stability at a pH of approximately 3.5-4.5, while Betamethasone valerate is most stable at pH 4-5. researchgate.net

The general mechanism for acid and base-catalyzed ester hydrolysis involves nucleophilic attack at the carbonyl carbon of the ester group. rsc.org In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. rsc.org

Table 1: pH-Rate Profile Data for Thermal Degradation of Betamethasone Esters

Kinetics of Ester Migration and Subsequent Hydrolysis (if applicable to "Acid" form)

This section is not directly applicable to the this compound molecule itself, as it lacks the ester functionality required for migration. However, this process is a critical kinetic pathway in the degradation of its common precursors, specifically 17-monoesters like Betamethasone-17-valerate (BV), leading to the formation of betamethasone, which can then be oxidized to an acid.

The degradation of BV is characterized by an intramolecular acyl migration, where the valerate group transesterifies from the C-17 position to the C-21 position. maynoothuniversity.iecore.ac.uk This results in the formation of Betamethasone-21-valerate, an isomer with significantly lower therapeutic potency. core.ac.uk This isomerization process is also subject to acid and base catalysis and is highly dependent on the formulation's pH. maynoothuniversity.ie

The reaction proceeds with the formation of the 21-ester as an intermediate, which is then hydrolyzed to form Betamethasone alcohol. nih.gov Studies on the thermal degradation of Betamethasone-17-valerate show that as pH increases, the formation of Betamethasone-21-valerate and the subsequent hydrolysis product, Betamethasone alcohol, also increases. nih.gov This indicates that the stability of the parent ester is intrinsically linked to this isomerization-hydrolysis pathway.

Table 2: Product Distribution from Thermal Degradation of Betamethasone-17-Valerate at 10% Degradation

Oxidative Degradation Mechanisms of this compound in Chemical Environments

Betamethasone and its derivatives can undergo oxidative degradation, leading directly to the formation of various acidic compounds. These reactions can occur under different conditions and proceed through distinct mechanistic pathways.

A significant degradation pathway for corticosteroids with a dihydroxyacetone side chain, like betamethasone, involves the formation of a key intermediate, betamethasone enol aldehyde. colab.wsresearchgate.net This intermediate is formed via an acid-catalyzed β-elimination of water, a process known as the Mattox rearrangement. researchgate.net Subsequent hydration of this enol aldehyde followed by an intramolecular Cannizzaro reaction leads to the formation of four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. colab.wsresearchgate.net This pathway was identified during forced degradation studies of betamethasone sodium phosphate under solid-state heat stress. colab.wsresearchgate.net

Furthermore, under strong alkaline conditions, corticosteroids like betamethasone are susceptible to autooxidation. researchgate.net This process involves the facile oxidation of the side chain to yield several degradants, including a 17-acid and a 20-hydroxy-21-acid. researchgate.net

Role of Oxygen and Metal Catalysis in Oxidation Pathways

Molecular oxygen is a key reactant in the base-catalyzed autooxidation of corticosteroids. researchgate.net The proposed mechanism involves the formation of an enolate from the carbanion at the C-21 position, which is then readily oxidized by molecular oxygen. researchgate.net This initiates a cascade that cleaves the side chain, leading to acidic products.

The oxidation of corticosteroids can also be catalyzed by transition metal ions. researchgate.netnih.gov Metal ions such as iron (Fe²⁺) and copper (Cu²⁺) can participate in reactions that generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH). researchgate.netontosight.ai The metal ion typically binds to the substrate and reacts with an oxidant like hydrogen peroxide (H₂O₂) to produce highly reactive ROS. researchgate.net These species then attack the corticosteroid structure, leading to oxidation. researchgate.net While much of the specific research is on protein therapeutics, the fundamental mechanism of metal-catalyzed ROS generation is broadly applicable to organic molecules, including steroids. nih.govnih.gov The potential for metal catalysis is also suggested by studies on liver enzymes that oxidize corticosteroids to acidic metabolites, where inhibition by o-phenanthroline points to the enzyme being a metalloenzyme. nih.gov

Characterization of Oxidative Degradation Products

Several acidic oxidative degradation products of betamethasone have been identified and characterized using advanced analytical techniques. The most extensively characterized are the four diastereomers of Betamethasone 17-deoxy-20-hydroxy-21-oic acid, which were identified as solid-state thermal degradants of Betamethasone sodium phosphate. colab.wsresearchgate.net Their structures were elucidated through a combination of liquid chromatography-tandem mass spectrometry (LC-MSⁿ) and various one- and two-dimensional nuclear magnetic resonance (NMR) experiments. colab.wsresearchgate.net

Other acidic products formed via base-catalyzed autooxidation include the 17-formyloxy-17-acid and the 17-acid. researchgate.net The identification of these varied products underscores the complexity of the oxidative degradation of the betamethasone molecule.

Table 3: Characterized Oxidative Degradation Products of Betamethasone

Advanced Analytical Method Development for Betamethasone Acid in Chemical and Environmental Matrices

Development and Validation of Chromatographic Methods (HPLC, UPLC, GC-MS) for Betamethasone (B1666872) Acid Purity and Impurity Profiling

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Betamethasone Acid. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying this compound and its related impurities.

The development of a stability-indicating HPLC method is crucial for separating this compound from its potential degradation products and synthetic impurities. nih.govresearchgate.net A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.comsemanticscholar.org Gradient elution is often employed to achieve optimal separation of a wide range of impurities with different polarities. nih.gov Method validation, following International Conference on Harmonisation (ICH) guidelines, is essential to ensure the method is specific, linear, accurate, precise, and robust. rsc.org

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. semanticscholar.orgrsc.org A UPLC method for this compound would provide superior separation of closely related impurities, which is critical for comprehensive impurity profiling.

GC-MS is a highly sensitive and specific technique, particularly for volatile or semi-volatile compounds. While corticosteroids like this compound are not inherently volatile, derivatization can make them amenable to GC-MS analysis. This technique is especially useful for identifying and quantifying specific impurities, and for distinguishing between structurally similar epimers, such as betamethasone and dexamethasone (B1670325), which can be challenging with other methods. ugent.benih.gov

Interactive Table 1: Typical HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | C18 (e.g., 100 x 2.1 mm, 1.7 µm) rsc.org |

| Mobile Phase A | 0.1% Methanesulfonic Acid in Water researchgate.net | 20 mM Phosphate Buffer:ACN (70:30) rsc.org |

| Mobile Phase B | Acetonitrile/Methanol google.com | 20 mM Phosphate Buffer:ACN (30:70) rsc.org |

| Flow Rate | 1.0 mL/min nih.gov | 0.3 - 0.5 mL/min |

| Detection | UV at 240-254 nm nih.govgoogle.com | UV at 254 nm semanticscholar.org |

| Column Temp. | 40-50 °C nih.govresearchgate.net | 40 °C rsc.org |

| Injection Vol. | 20 µL nih.gov | 1-5 µL |

| Run Time | 30-60 min | < 10 min |

High-throughput screening (HTS) is a valuable tool in the early stages of drug development for optimizing synthetic routes and reaction conditions. bmglabtech.comwikipedia.org For this compound synthesis, HTS can be employed to rapidly screen various catalysts, solvents, and temperature conditions to maximize yield and minimize impurity formation. These methods often utilize automated liquid handling systems and fast analytical techniques like UPLC-MS/MS. nih.gov By analyzing a large number of reactions in parallel, HTS significantly accelerates the development of efficient and robust synthetic processes. nih.gov The data generated from HTS can be used to build predictive models for reaction outcomes, further streamlining the optimization process.

The separation and quantification of related substances are critical for ensuring the safety and efficacy of this compound. Regulatory guidelines often set strict limits for individual and total impurities. Stability-indicating HPLC and UPLC methods are the primary techniques used for this purpose. oup.com These methods must be capable of separating this compound from all known impurities, including starting materials, intermediates, by-products, and degradation products. researchgate.netgoogle.com

For quantification, a validated method with appropriate response factors for each impurity is necessary. In cases where an impurity standard is not available, its concentration can be estimated relative to the main component. The limits of detection (LOD) and quantification (LOQ) for each impurity must be sufficiently low to meet regulatory requirements. researchgate.net

Interactive Table 2: Performance Characteristics of a Validated UPLC Method for Impurity Quantification

| Parameter | This compound | Impurity A | Impurity B |

| Linearity (r²) | >0.999 | >0.999 | >0.998 |

| LOD (% of test conc.) | 0.01 | 0.005 | 0.008 |

| LOQ (% of test conc.) | 0.03 | 0.015 | 0.024 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | 93.0 - 107.0 |

| Precision (% RSD) | <1.0 | <2.0 | <2.5 |

Spectrophotometric and Electrochemical Methodologies for this compound Quantification

While chromatography is the gold standard, spectrophotometric and electrochemical methods can offer simpler, faster, and more cost-effective alternatives for the quantification of this compound in certain applications.

UV-Visible spectrophotometry is a straightforward technique that can be used for the assay of this compound in bulk drug and simple formulations. ijisrt.com The method is based on the inherent UV absorbance of the this compound molecule, typically around 240 nm. ijisrt.comchemrxiv.org For validation, linearity, accuracy, and precision are established over a defined concentration range. researchgate.net However, this method lacks the specificity to distinguish between this compound and its structurally similar impurities, making it unsuitable for purity analysis.

Electrochemical methods, such as voltammetry, offer high sensitivity and are particularly useful for the analysis of electroactive compounds. researchgate.net this compound, like other corticosteroids, can be oxidized or reduced at an electrode surface, providing a measurable electrical signal. researchgate.net The development of electrochemical sensors with modified electrodes can enhance selectivity and sensitivity, allowing for the determination of this compound in complex matrices. researchgate.netscielo.br These methods are often rapid and can be miniaturized for portable applications.

Derivatization can be employed to enhance the detectability of this compound in both spectrophotometric and chromatographic methods. For UV-Visible spectrophotometry, derivatizing agents can be used to form a colored complex with this compound, shifting the absorbance to a longer wavelength where there is less interference from excipients. asianpubs.orgtandfonline.com This can significantly improve the sensitivity and selectivity of the assay.

In HPLC, derivatization can be used to introduce a fluorescent tag to the this compound molecule, allowing for highly sensitive fluorescence detection. encyclopedia.pub This is particularly useful for trace-level analysis. For GC-MS, derivatization is often necessary to increase the volatility and thermal stability of the analyte, enabling its passage through the GC column. nih.govusgs.gov

Analytical Strategies for Environmental Detection and Monitoring of this compound (excluding ecotoxicological impact)

The increasing use of pharmaceuticals has led to concerns about their presence in the environment. dvm360.commdpi.comresearchgate.net Developing sensitive and reliable analytical methods for the detection and monitoring of this compound in environmental matrices such as water and soil is essential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for environmental analysis due to its high sensitivity and selectivity. nih.gov This allows for the detection of this compound at the nanogram-per-liter (ng/L) levels typically found in environmental samples. The method involves developing a specific multiple reaction monitoring (MRM) transition for this compound to ensure accurate identification and quantification.

The low concentrations of this compound in environmental samples necessitate an effective sample preparation and pre-concentration step prior to analysis. researchgate.netbohrium.com Solid-phase extraction (SPE) is the most commonly used technique for extracting and concentrating corticosteroids from water samples. nih.govnih.gov The choice of SPE sorbent is critical for achieving high recovery of this compound.

For soil and sediment samples, more rigorous extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) may be required to efficiently remove the analyte from the solid matrix. arborassays.com Following extraction, a clean-up step is often necessary to remove interfering substances before instrumental analysis.

Interactive Table 3: Comparison of Extraction Techniques for this compound from Environmental Samples

| Technique | Matrix | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Water | High enrichment factor, automation potential nih.gov | Sorbent selection is critical |

| Liquid-Liquid Extraction (LLE) | Water | Simple, low cost | Large solvent consumption, emulsion formation |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Fast, efficient, low solvent use | High initial instrument cost |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Rapid, reduced solvent volume | Potential for analyte degradation at high temps |

Quantification in Wastewater Effluents from Chemical Production Sites (non-human source)

The monitoring of this compound in wastewater from chemical production facilities is critical for assessing environmental discharge and ensuring the efficacy of waste treatment processes. The complexity of these industrial matrices, which often contain high concentrations of organic solvents, precursors, and degradation products, necessitates the development of highly selective and robust analytical methods. Research in this area focuses on creating methodologies capable of accurately quantifying trace levels of this compound amidst significant chemical interference.

The primary analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). mhlw.go.jpmdpi.com This method offers the high sensitivity and specificity required to detect and quantify the target analyte in complex environmental samples. nih.govresearchgate.net The development of such methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a crucial step to isolate this compound from the wastewater matrix and concentrate it to detectable levels. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. mdpi.com Cartridges with versatile sorbents, such as hydrophilic-lipophilic balanced (HLB) polymers, are effective in retaining a broad range of pharmaceutical compounds, including corticosteroids, while allowing interfering substances to be washed away. mdpi.com The extraction process typically involves conditioning the SPE cartridge, loading the filtered water sample, washing with a weak solvent to remove interferences, and finally eluting the analyte of interest with a small volume of an organic solvent like methanol or acetonitrile. mhlw.go.jp

Chromatographic separation is generally achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov A C18 column is commonly employed to separate this compound from other structurally related compounds that may be present in the effluent. researchgate.netresearchgate.net Gradient elution, using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic or acetic acid to improve peak shape and ionization efficiency, is standard practice. mhlw.go.jpscielo.br

Following separation, the analyte is detected by a tandem mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode. nih.govscielo.br The high selectivity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and one or more of its characteristic product ions are monitored. scielo.br This process significantly reduces matrix effects and ensures reliable quantification.

Detailed research findings have established robust methods for the quantification of corticosteroids in aqueous matrices. While specific studies focusing exclusively on this compound in chemical production effluent are not extensively published, the methodologies developed for betamethasone and other corticosteroids in general wastewater are directly applicable and serve as the foundation for environmental monitoring programs at production sites. mdpi.comresearchgate.net These methods are validated according to established guidelines to ensure their accuracy, precision, and reliability.

Below are tables summarizing typical parameters for an advanced analytical method for this compound quantification and the performance data expected from such a method.

Table 1: Example of Optimized LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Analytical Column | Reversed-Phase C18 (e.g., 2.1 mm x 150 mm, 3 µm) | mhlw.go.jp |

| Mobile Phase A | 0.1% Acetic Acid in Water | mhlw.go.jp |

| Mobile Phase B | Acetonitrile | mhlw.go.jp |

| Flow Rate | 0.3 mL/min | scielo.br |

| Column Temperature | 40°C | mhlw.go.jp |

| Injection Volume | 10 µL | researchgate.net |

| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Monitored Transition (MRM) | Precursor Ion (m/z) 393.3 → Product Ion (m/z) 373.2 | scielo.br |

Table 2: Typical Method Validation and Performance Characteristics

| Validation Parameter | Typical Performance Result | Reference |

|---|---|---|

| Linearity Range | 0.5 - 100 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

| Limit of Detection (LOD) | 0.02 µg/mL (in matrix) | nih.gov |

| Limit of Quantification (LOQ) | 0.05 µg/mL (in matrix) | nih.gov |

| Recovery (%) | 85 - 110% | mdpi.com |

| Precision (% RSD) | < 15% | scielo.br |

| Accuracy (%) | 90 - 110% | nih.gov |

The application of these validated methods allows for the reliable determination of this compound concentrations in industrial wastewater, providing essential data for environmental risk assessment and regulatory compliance. gmpsop.com The low limits of quantification achieved are sufficient for detecting environmentally relevant concentrations, which can range from nanograms to micrograms per liter. mdpi.combohrium.com Continuous monitoring using these advanced techniques is a cornerstone of responsible environmental stewardship for pharmaceutical manufacturing facilities.

Future Research Trajectories in Betamethasone Acid Chemical Science

Integration of Artificial Intelligence and Machine Learning in Betamethasone (B1666872) Acid Synthetic Route Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like betamethasone acid. aurigeneservices.comresearchgate.net These technologies offer the potential to significantly shorten development timelines and improve the efficiency of synthetic routes. acs.org

Machine learning models are also being developed to predict reaction conditions with greater accuracy, moving beyond biases from individual experience. acs.org While high-quality data remains a challenge, these models can, in principle, recommend suitable catalysts, solvents, and temperature ranges to maximize yield and minimize impurities. aurigeneservices.comacs.org Furthermore, AI frameworks are being designed to integrate de novo molecular design with pharmacokinetic and pharmacodynamic modeling, allowing for the computational generation and optimization of drug candidates. biorxiv.org One study has already demonstrated the use of a feed-forward back-propagation network to model and predict the release profile of betamethasone from a drug delivery system, showcasing the potential of ML in understanding and optimizing the behavior of betamethasone-related compounds. researchgate.net

Novel Applications of this compound in Materials Science or Catalyst Development (non-biomedical)

While primarily known for its biological activity, the unique steroidal structure of this compound presents opportunities for its use in materials science and catalysis. Research in this area is still nascent, but some promising avenues are emerging.

One area of exploration is the use of betamethasone derivatives in the development of advanced hydrogels. For instance, a study on a 3D-bioprinted betamethasone sodium phosphate-loaded gellan gum–polyethyleneimine composite hydrogel highlighted its potential for controlled and sustained release. accscience.com While this application has a biomedical focus on corneal repair, the principles of creating a stable, printable, and functionalized hydrogel scaffold could be adapted for non-biomedical purposes in materials science, such as in soft robotics or as a matrix for chemical reactions. accscience.com

The potential for betamethasone 17-benzoate to form intimate admixtures with various carriers for topical applications suggests its utility in creating specialized material formulations. google.com The anti-inflammatory properties of this ester are noted to be unexpectedly high compared to similar structures, which could be leveraged in the design of functional materials where controlling inflammatory-like chemical responses is desirable. google.com Further research could explore the catalytic properties of the this compound molecule, potentially leveraging its stereospecific structure and functional groups to catalyze specific organic reactions, although no direct research on this application has been published to date.

Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Reactions

The synthesis and degradation of this compound involve complex chemical transformations that can be better understood and controlled through the use of advanced spectroscopic techniques for in-situ monitoring. Process Analytical Technology (PAT) is becoming increasingly important for real-time analysis and control of chemical reactions. rsc.org

Techniques such as in-line Fourier-transform infrared (FTIR) spectroscopy, UV-vis spectroscopy, and online High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) allow for the continuous monitoring of reactant consumption and product formation. rsc.org This real-time data is crucial for rapid reaction optimization and ensuring process safety, especially when dealing with hazardous reagents. rsc.org For example, in-line UV-vis spectroscopy has been used to monitor the concentration of nitrosyl chloride, a hazardous reagent, in a continuous flow process. rsc.org

In the context of this compound, in-situ monitoring could be applied to its synthesis, which often involves the use of strong acids like hydrofluoric acid. acs.org A study on the synthesis of betamethasone 17-valerate details a multi-step process involving reactions with trimethyl orthovalerate and sulfuric acid, which could be monitored in real-time to optimize conditions and yields. google.com Furthermore, in-situ absorbance reflectance spectroscopy has been used to obtain the spectrum of betamethasone, with an absorption maximum at 245 nm, demonstrating the applicability of UV spectroscopy for its analysis. researchgate.net The use of in-situ Raman spectroscopy, particularly in the low wavenumber region, has also proven effective for monitoring polymorphic transformations in other pharmaceutical compounds during crystallization, a technique that could be highly valuable for studying this compound. nottingham.ac.uk

Exploration of New Degradation Modalities and Stability Enhancement Strategies for this compound

Understanding the degradation pathways of this compound is crucial for ensuring its quality and efficacy. Research on related betamethasone esters provides significant insights into the potential degradation modalities and strategies for stability enhancement.